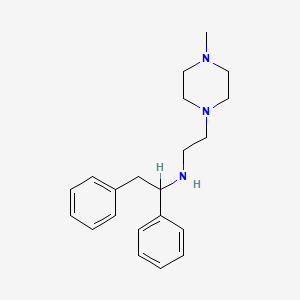
1-(2-(1,2-Diphenylethylamino)ethyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an ethyl group linked to a diphenylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-Methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine typically involves the reaction of 1,2-diphenylethanamine with 2-(4-methylpiperazin-1-yl)ethanamine. The reaction is carried out in the presence of a suitable base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-Methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[2-(4-Methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties .
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-(4-Methyl-1-piperazinyl)ethanamine: A simpler analog with similar structural features .
N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine: Another related compound with an ethyl group substitution .
Uniqueness: N-[2-(4-Methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine is unique due to its combination of a piperazine ring with a diphenylethanamine moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
23892-50-4 |
|---|---|
Molecular Formula |
C21H29N3 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2-diphenylethanamine |
InChI |
InChI=1S/C21H29N3/c1-23-14-16-24(17-15-23)13-12-22-21(20-10-6-3-7-11-20)18-19-8-4-2-5-9-19/h2-11,21-22H,12-18H2,1H3 |
InChI Key |
DMNHKFGNEACKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCNC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















